Cas no 1805194-46-0 (4-Chloro-2-(difluoromethyl)-6-hydroxypyridine)

4-Chloro-2-(difluoromethyl)-6-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-(difluoromethyl)-6-hydroxypyridine
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- インチ: 1S/C6H4ClF2NO/c7-3-1-4(6(8)9)10-5(11)2-3/h1-2,6H,(H,10,11)
- InChIKey: RAYDWUWERXFJTC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(NC(C(F)F)=C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 247
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 29.1
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024003392-500mg |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine |
1805194-46-0 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
Alichem | A024003392-250mg |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine |
1805194-46-0 | 97% | 250mg |
$686.80 | 2022-04-01 | |
Alichem | A024003392-1g |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine |
1805194-46-0 | 97% | 1g |
$1,612.80 | 2022-04-01 |
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
4-Chloro-2-(difluoromethyl)-6-hydroxypyridineに関する追加情報
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine (CAS No. 1805194-46-0)
4-Chloro-2-(difluoromethyl)-6-hydroxypyridine is a versatile and intriguing compound with the CAS registry number 1805194-46-0. This pyridine derivative has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound's structure, featuring a chloro group at position 4, a difluoromethyl substituent at position 2, and a hydroxyl group at position 6, endows it with distinctive reactivity and functional versatility.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of novel therapeutics targeting complex biological systems. The presence of electron-withdrawing groups like chlorine and difluoromethyl in 4-Chloro-2-(difluoromethyl)-6-hydroxypyridine enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. For instance, researchers have explored its role as a precursor for constructing bioactive molecules with potential anti-inflammatory, antioxidant, or anticancer properties.
The synthesis of CAS 1805194-46-0 typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. For example, the use of transition metal catalysts has been reported to facilitate key transformations, such as the formation of the difluoromethyl group or the hydroxylation at position 6.
In terms of physical and chemical properties, 4-Chloro-2-(difluoromethyl)-6-hydroxypyridine exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, which suggests potential applications in optoelectronic materials or sensors. Additionally, computational studies have provided insights into its electronic structure and reactivity, further underscoring its suitability for diverse chemical transformations.
One of the most promising areas of research involving this compound is its application in medicinal chemistry. Scientists have investigated its ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory conditions. Early-stage experiments have shown that derivatives of CAS 1805194-46-0 exhibit moderate to high inhibitory activity against these enzymes, paving the way for further optimization studies.
Beyond its pharmacological applications, 4-Chloro-2-(difluoromethyl)-6-hydroxypyridine has also been explored for its role in agrochemicals. Its ability to interact with plant pathogens or modulate plant defense mechanisms makes it a candidate for developing eco-friendly pesticides or growth regulators. Field trials conducted under controlled conditions have demonstrated promising results, although more extensive testing is required to confirm its efficacy under real-world agricultural settings.
From a materials science perspective, this compound has shown potential as a building block for constructing advanced materials with tailored properties. For instance, researchers have utilized it as a precursor for synthesizing metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage or catalysis. The unique combination of functional groups in CAS 1805194-46-0 allows for versatile coordination chemistry, enabling the creation of highly porous and stable materials.
In conclusion, 4-Chloro-2-(difluoromethyl)-6-hydroxypyridine (CAS No. 1805194-46-0) stands out as a multifaceted compound with significant potential across various scientific domains. Its distinctive structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery, agrochemical development, and materials science. As ongoing investigations continue to uncover new insights into its properties and utility, this compound is poised to play an increasingly important role in advancing modern chemistry.
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